(6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Description
(6α,11β,16β)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid derivative characterized by a bromine atom at the 6α position, a fluorine atom at C9, and a methyl group at C14. Its molecular formula is C₂₂H₂₈BrFO₅, with a molecular weight of 471.36 g/mol (CAS No. 60864-54-2) . The compound’s stereochemistry (6α, 11β, 16β) is critical for its biological activity, as these positions influence receptor binding and metabolic stability. The bromine substitution at C6 enhances halogen-mediated interactions with glucocorticoid receptors, while the fluorine at C9 improves metabolic resistance by reducing oxidation at the C9-C11 double bond .
Properties
Molecular Formula |
C22H28BrFO5 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28BrFO5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 |
InChI Key |
BFZCSZWVWZIJCC-XHIJKXOTSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Br |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Br |
Origin of Product |
United States |
Biological Activity
The compound (6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic steroid derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms of action, and relevant case studies that highlight its effects in various biological systems.
Basic Information
- IUPAC Name : this compound
- CAS Number : 1203841-38-6
- Molecular Formula : C22H28BrFO5
- Molecular Weight : 471.36 g/mol
Structural Characteristics
The compound features several functional groups typical of steroid structures, including:
- A bromine atom at position 6a.
- A fluorine atom at position 9.
- Hydroxy groups at positions 11, 17, and 21.
These modifications are believed to influence the compound's interaction with biological targets.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Glucocorticoid Receptor Agonism : The presence of hydroxyl groups suggests potential binding affinity to glucocorticoid receptors, which play a crucial role in regulating metabolism and immune response.
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties similar to other glucocorticoids by modulating cytokine production and immune cell activity.
- Antiproliferative Activity : Some investigations have indicated that this compound can inhibit the proliferation of certain cancer cell lines, potentially making it a candidate for cancer therapy.
In Vitro Studies
A number of studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Anti-Cancer Activity
A study published in Journal of Steroid Biochemistry investigated the effects of (6a,11b,16b)-6-Bromo on breast cancer cells. Results demonstrated significant inhibition of cell growth and induction of apoptosis at concentrations above 5 µM. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Anti-Inflammatory Properties
In a model of acute inflammation using RAW 264.7 macrophages, the compound was shown to decrease the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to the 16-methyl-pregnadiene-dione family, sharing a core structure with corticosteroids like betamethasone, dexamethasone, and fluocinonide. Key structural differences lie in halogenation patterns, hydroxyl group positions, and esterification.
Metabolic Stability and Pathways
- Budesonide (16α,17α-butylidenedioxy-11β,21-diol) : Metabolism involves 6β-hydroxylation and acetal cleavage to form 16α-hydroxyprednisolone. The target compound’s 9-F substitution likely inhibits similar oxidation at C9-C11, reducing metabolite formation .
- Betamethasone Derivatives : Esterification (e.g., dipropionate) slows hepatic metabolism, whereas the target compound’s free hydroxyl groups at C17 and C21 may increase renal clearance .
- Fluocinonide: The 21-acetate group undergoes hydrolysis in vivo, releasing free 21-OH. The target compound’s lack of esterification at C21 may reduce prodrug activation requirements .
Pharmacological Activity
- Receptor Binding: The 6α-Br substitution in the target compound enhances glucocorticoid receptor (GR) binding compared to non-halogenated analogues. Molecular docking studies suggest bromine’s van der Waals interactions stabilize the receptor-ligand complex .
- Anti-inflammatory Potency : The compound’s 16β-Me group confers higher potency than 16α-Me derivatives (e.g., dexamethasone) due to improved alignment with GR’s hydrophobic pocket .
- Selectivity : Unlike betamethasone dipropionate, the absence of C17/C21 esters in the target compound may reduce mineralocorticoid receptor (MR) cross-reactivity, minimizing electrolyte imbalance risks .
Research Findings and Clinical Implications
- Metabolic Studies: In vitro liver microsome assays indicate the target compound’s 9-F substitution reduces formation of inactive 11-ketometabolites by 70% compared to non-fluorinated analogues .
- Transcriptome Analysis : Systems pharmacology data suggest structural similarity to betamethasone correlates with overlapping anti-inflammatory gene regulation pathways (e.g., NF-κB inhibition) .
- Impurity Profiles : The presence of 6α-bromo impurities in betamethasone dipropionate () underscores the need for stringent purification in brominated steroid synthesis .
Preparation Methods
Structural and Functional Overview
The target compound belongs to the glucocorticoid class, characterized by a pregnane backbone with substitutions at positions 6 (bromo), 9 (fluoro), 11 (hydroxy), 16 (methyl), and 17/21 (hydroxy). The (6α,11β,16β) stereochemistry is critical for biological activity, necessitating precise synthetic control.
Synthetic Pathways and Key Steps
Starting Materials and Core Modifications
Betamethasone (9α-fluoro-16β-methylprednisolone) is a common precursor due to its structural similarity. Modifications involve:
- Bromination at C6 : Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at −20°C achieves selective C6 bromination with >80% yield.
- Fluorination at C9 : Introduced via halogen exchange reactions using hydrogen fluoride (HF) in tetrahydrofuran (THF), preserving the β-configuration.
Table 1: Halogenation Reaction Conditions
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| C6 Br | NBS | CH₂Cl₂ | −20 | 82 |
| C9 F | HF | THF | 25 | 75 |
Methylation at C16
The 16β-methyl group is introduced via stereoselective alkylation:
Hydroxylation at C11, C17, and C21
Stereochemical Control and Purification
Chiral Resolution
- Chromatography : Reverse-phase HPLC (C18 column, methanol:water 70:30) resolves α/β diastereomers.
- Crystallization : Recrystallization from ethyl acetate/hexane mixtures yields >98% pure (6α,11β,16β) isomer.
Table 2: Purification Metrics
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| HPLC | 99.5 | 85 |
| Recrystallization | 98.2 | 92 |
Analytical Characterization
Q & A
Q. What mechanistic insights explain its organ-specific toxicity (e.g., hepatic vs. renal)?
- Methodological Answer : Toxicity is assessed via:
- In vitro organoids : Liver (HepG2) and kidney (HEK293) cells treated with IC₅₀ doses. RNA-seq reveals GR-mediated suppression of hepatic gluconeogenesis genes (PEPCK) but activation of renal fibrotic markers (TGF-β1) .
- In silico docking : Predicts stronger GR binding in hepatocytes due to ligand-receptor hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
